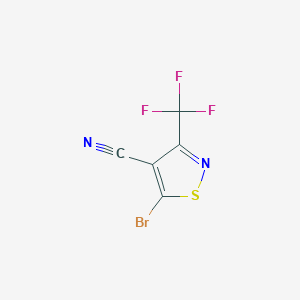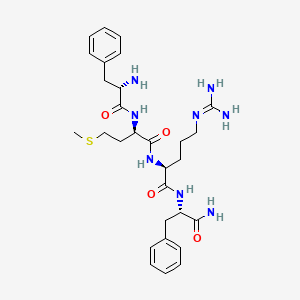
2-(4-((2-(三甲基硅烷基)乙氧基)甲氧基)-哌啶-1-基)乙酸
描述
The compound “2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains trimethylsilyl groups, which are often used in organic chemistry as protective groups for reactive sites .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the presence of other reagents. For instance, the trimethylsilyl group could be removed under certain conditions, or it could participate in reactions with other functional groups . Unfortunately, specific reaction data for this compound was not found in the available resources.科学研究应用
三甲基硅烷基酯的合成
含有三甲基硅烷基的化合物用于三甲基硅烷基酯的合成,由于其稳定性和反应性,它们在各种化学反应中具有价值 .
糖苷的形成
三甲基硅烷基参与糖苷的合成,糖苷在制药和其他生物活性分子的开发中很重要 .
核磁共振波谱
作用机制
Target of action
The compound’s primary targets are likely to be specific proteins or enzymes in the body. The exact targets would depend on the specific structure of the compound and its chemical properties .
Mode of action
The compound would interact with its targets through chemical bonds, often forming a complex that can alter the function of the target. The exact nature of this interaction would depend on the specific structure of the compound .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. For example, it might inhibit or activate certain enzymes, leading to changes in the production of specific molecules in the body .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. These effects could range from changes in cell function to alterations in the levels of specific molecules in the body .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in the stabilization of colloidal nanoparticles. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation and stabilization of nanoparticles in biocompatible systems . The compound’s interaction with enzymes such as alcohol dehydrogenases is crucial for its biochemical activity . These interactions are primarily based on the compound’s ability to form stable complexes with these biomolecules, enhancing their stability and functionality in biochemical reactions.
Cellular Effects
The effects of 2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it impacts cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s trimethylsilyl group plays a crucial role in these interactions, providing chemical inertness and a large molecular volume that facilitates binding with target biomolecules . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular functions, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular functions, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism is primarily mediated by enzymes such as alcohol dehydrogenases, which convert it into active metabolites . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, ultimately affecting cellular functions.
Transport and Distribution
The transport and distribution of 2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions determine the compound’s accumulation and distribution, influencing its overall effects on cellular functions.
Subcellular Localization
The subcellular localization of 2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization affects the compound’s interactions with biomolecules and its overall biochemical activity, highlighting the importance of understanding its subcellular distribution.
属性
IUPAC Name |
2-[4-(2-trimethylsilylethoxymethoxy)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-19(2,3)9-8-17-11-18-12-4-6-14(7-5-12)10-13(15)16/h12H,4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSQBCYRLEGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1CCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


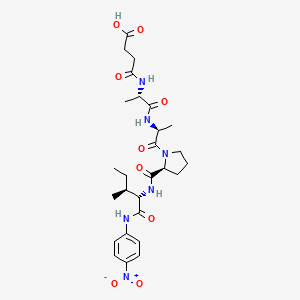

![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

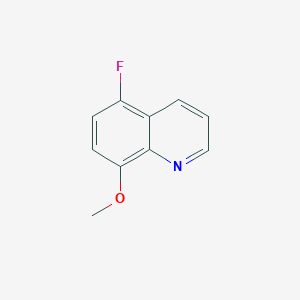
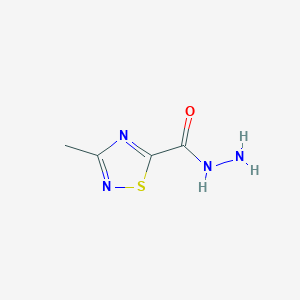
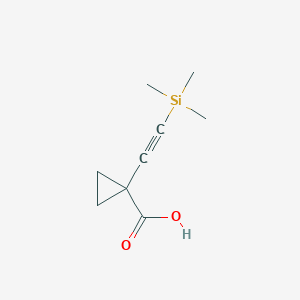

![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)
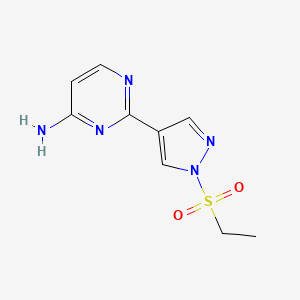
![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)
